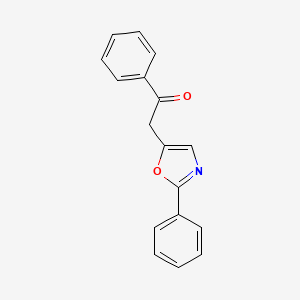

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone is an organic compound that belongs to the class of aromatic ketones It features a phenyl group attached to an ethanone moiety, which is further connected to a phenyloxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the condensation of benzaldehyde with 2-phenyloxazole in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions typically include:

Base: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods: In an industrial setting, the synthesis of 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone may involve continuous flow processes to enhance yield and efficiency. Catalysts such as palladium or platinum may be employed to facilitate the reaction, and advanced purification techniques like column chromatography or recrystallization are used to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development and pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular responses.

Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.

Comparison with Similar Compounds

1-Phenyl-2-(2-phenyloxazol-5-yl)ethanone can be compared with other similar compounds, such as:

1-Phenyl-2-(2-pyridyl)ethanone: Similar structure but with a pyridine ring instead of an oxazole ring.

1-Phenyl-2-(2-thiazolyl)ethanone: Contains a thiazole ring, which may confer different chemical and biological properties.

1-Phenyl-2-(2-imidazolyl)ethanone: Features an imidazole ring, known for its broad range of biological activities.

Biological Activity

Ethanone, 1-phenyl-2-(2-phenyl-5-oxazolyl)-, also known as 1-phenyl-2-(2-phenyloxazol-5-yl)ethanone, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Ethanone, 1-phenyl-2-(2-phenyloxazol-5-yl)- is synthesized through various organic reactions, often involving the condensation of appropriate aromatic aldehydes with oxazolones. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that compounds containing the oxazole ring exhibit notable antimicrobial properties. Studies have shown that derivatives of oxazolones can inhibit the growth of various bacteria and fungi. For instance, a series of benzylidene-oxazolones demonstrated significant antibacterial effects against common pathogens .

Anticancer Properties

Ethanone, 1-phenyl-2-(2-phenyloxazol-5-yl)- has been investigated for its potential anticancer activity. In vitro studies suggest that it may inhibit specific oncogenic pathways, potentially through the modulation of gene expression and enzyme activity related to tumor growth .

Analgesic and Anti-inflammatory Effects

Several studies have reported the analgesic and anti-inflammatory activities of oxazolone derivatives. For example, compounds similar to ethanone were tested using the acetic acid-induced writhing test in mice, showing promising analgesic effects comparable to standard analgesics like diclofenac .

The biological activity of ethanone can be attributed to several mechanisms:

- Enzyme Interaction : The compound may bind to enzymes involved in metabolic pathways, either inhibiting or activating their functions.

- Receptor Modulation : It can interact with various receptors to influence cellular responses.

- Gene Expression Alteration : The compound may affect transcription factors that regulate gene expression related to inflammation and cancer .

Case Studies and Research Findings

Notable Research Examples

- Antimicrobial Study : A recent study synthesized various oxazolone derivatives and evaluated their antibacterial activities against Staphylococcus aureus and Escherichia coli. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

- Analgesic Testing : In a controlled experiment, ethanone derivatives were administered to mice to assess their pain-relieving effects using behavioral tests such as the hot plate test. Results showed a statistically significant reduction in pain response compared to controls .

- Cancer Research : A study focused on the compound's ability to inhibit specific protein kinases involved in cancer progression, suggesting its potential as a lead compound for developing new anticancer agents .

Properties

CAS No. |

777060-64-7 |

|---|---|

Molecular Formula |

C17H13NO2 |

Molecular Weight |

263.29 g/mol |

IUPAC Name |

1-phenyl-2-(2-phenyl-1,3-oxazol-5-yl)ethanone |

InChI |

InChI=1S/C17H13NO2/c19-16(13-7-3-1-4-8-13)11-15-12-18-17(20-15)14-9-5-2-6-10-14/h1-10,12H,11H2 |

InChI Key |

SSLUMZQBIFGWJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=C(O2)CC(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.